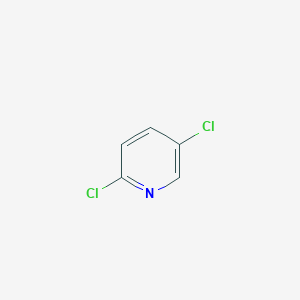

2,5-Dichloropyridine

Vue d'ensemble

Description

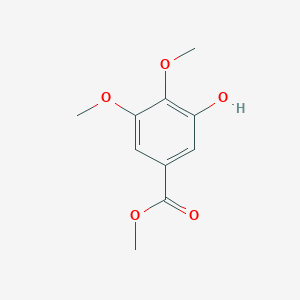

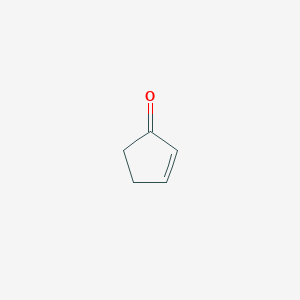

2,5-Dichloropyridine (2,5-DCP) is an organic compound with the chemical formula C5H3Cl2N. It is a colorless liquid with a pungent odor and is used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used as an intermediate in the production of dyes and pigments. 2,5-DCP has been studied extensively and is known to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Réactions de couplage croisé

La 2,5-dichloropyridine subit des réactions de couplage croisé avec les acides arylboroniques. Cette réaction est facilitée en présence de dichlorure de [1,4-bis-(diphénylphosphine)butane]palladium (II) comme catalyseur . Les réactions de couplage croisé sont une méthode courante utilisée en chimie organique pour créer des liaisons carbone-carbone, qui sont cruciales dans la synthèse d’une variété de composés chimiques.

Synthèse d’acides et d’esters boriques de 6-halo-pyridin-3-yle

La this compound est utilisée dans la synthèse d’acides et d’esters boriques de 6-halo-pyridin-3-yle . Les acides boroniques et leurs dérivés sont importants en synthèse organique et en chimie médicinale, car ils sont utilisés dans une variété de réactions telles que les réactions de couplage croisé de Suzuki-Miyaura.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2,5-Dichloropyridine is primarily used as a reagent in organic synthesis . It is known to interact with arylboronic acids , which are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction, widely used in organic chemistry to synthesize a variety of organic compounds .

Mode of Action

The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of a catalyst, specifically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . This reaction leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .

Biochemical Pathways

The compound’s ability to undergo cross-coupling reactions with arylboronic acids suggests that it may play a role in the synthesis of various organic compounds . These compounds could potentially be involved in a variety of biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. Given its use in organic synthesis, it’s likely that its bioavailability and pharmacokinetics would depend on the specific conditions of the reaction it’s used in, as well as the properties of the resulting compound .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds via cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Action Environment

The efficacy and stability of this compound’s action can be influenced by various environmental factors. These include the presence of other reactants (such as arylboronic acids), the type and amount of catalyst used, and the reaction conditions (such as temperature and pH) . Proper storage is also crucial for maintaining the compound’s reactivity and stability .

Analyse Biochimique

Biochemical Properties

2,5-Dichloropyridine is known to undergo cross-coupling reactions with arylboronic acids in the presence of a catalyst This suggests that it can interact with various biomolecules in biochemical reactions

Molecular Mechanism

It is known to participate in cross-coupling reactions with arylboronic acids

Propriétés

IUPAC Name |

2,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTFDMFLLBCLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051765 | |

| Record name | 2,5-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16110-09-1 | |

| Record name | 2,5-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ623S5E22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and spectroscopic data for 2,5-dichloropyridine?

A1: this compound (2,5-DCP) has the molecular formula C5H3Cl2N and a molecular weight of 148.00 g/mol. Extensive analysis of its vibrational distribution energy has been undertaken through FT-Raman, UV-Visible, and infrared Fourier transform spectroscopy, allowing for complete assignments of all vibrations [].

Q2: How does this compound behave as a building block in chemical synthesis?

A2: this compound serves as a versatile precursor in various synthetic transformations. For instance, it can be utilized to synthesize substituted azafluorenones through palladium-catalyzed auto-tandem processes that combine Suzuki or Heck coupling with direct cyclizing arylation []. Additionally, it can be employed in the synthesis of 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4) via Ni°complex-catalysed polycondensation [].

Q3: What are the applications of this compound in polymer chemistry?

A3: this compound can undergo Ni-catalyzed dehalogenation polycondensation in the presence of NaH, yielding π-conjugated poly(arylene)s []. This approach enables the creation of polymers with well-defined linkages, such as poly(2,5-diethoxybenzene-1,4-diyl) (PEOP) and poly(2,5-dibutoxybenzene-1,4-diyl) (PBOP), showcasing its utility in synthesizing novel polymeric materials.

Q4: How does the structure of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

A4: The position of the chlorine atoms in this compound significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions. While conventionally, halides adjacent to nitrogen are more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective cross-coupling at the C4 position of 2,4-dichloropyridines []. Interestingly, under ligand-free "Jeffery" conditions, the C4 selectivity of Suzuki coupling is enhanced, even enabling C5-selective cross-couplings of this compound []. This highlights how controlling reaction conditions can alter the reactivity of specific sites within the molecule.

Q5: What is the role of this compound in lithium-sulfur battery technology?

A5: this compound demonstrates potential in enhancing the performance of lithium-sulfur (Li-S) batteries []. The molecule's two C-Cl bonds can undergo nucleophilic substitution with sulfur in lithium polysulfides (LiPSs), forming long chains. Simultaneously, its pyridine nitrogen interacts with lithium in LiPSs via Li-bonds, creating short chains. This process leads to the formation of an insoluble network that effectively regulates LiPSs and suppresses the shuttle effect, ultimately improving battery performance [].

Q6: Can computational chemistry methods provide insights into the properties of this compound?

A6: Yes, computational chemistry techniques are valuable for studying this compound. Density functional theory (DFT) calculations, particularly using the B3LYP/3-21G~* method, have been employed to investigate the gas-phase photochemical chlorination mechanism of 2-chloropyridine, offering insights into reaction pathways and product distributions []. Additionally, atoms in molecules (AIM) analysis, reduced density gradient (RDG) calculations, and electron localization function (ELF) analysis have been performed on this compound, providing a deeper understanding of its electronic properties, charge distribution, and molecular interactions [].

Q7: How is this compound utilized in the study of photocatalysis?

A7: this compound is a key starting material for synthesizing 2,2′:5′,2″-terpyridine (OPy-3) and 2,2′:5′,2″:5″,2‴-quaterpyridine (OPy-4), compounds that exhibit photocatalytic activity in hydrogen evolution reactions []. Studies employing techniques like γ-radiolysis, pulse radiolysis, and laser flash photolysis have elucidated the photochemical processes and mechanisms involved in these reactions [].

Q8: Are there alternative synthetic routes to introduce specific halogen atoms into pyridine derivatives, and how do they compare to using this compound as a starting material?

A8: Yes, silyl-mediated halogen/halogen displacement reactions offer an alternative route to selectively substitute halogen atoms in pyridine derivatives []. This method, utilizing reagents like bromotrimethylsilane or iodotrimethylsilane, can achieve bromine/chlorine or iodine/chlorine substitutions at specific positions in various heterocycles, including pyridines, quinolines, isoquinolines, and pyrimidines []. This approach provides a complementary strategy to using pre-functionalized this compound, expanding the scope of accessible halogenated heterocyclic compounds. The choice between these methods depends on factors such as the desired substitution pattern, substrate reactivity, and reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)